N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide
Description
N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is a compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This compound is of interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Properties
IUPAC Name |
N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-13-14(22-19-18-13)12-17-15(21)20-10-5-8-16(9-11-20)6-3-2-4-7-16/h2-12H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYETZMPOUAHODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CNC(=O)N2CCCC3(CCCCC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves the reaction of a thiadiazole derivative with an appropriate amine. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and methyl hydrazinecarbodithioate as starting materials . The reaction is carried out in absolute ethanol in the presence of triethylamine, leading to the formation of the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For its potential as an antimicrobial and antiviral agent
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it can induce mitotic arrest and apoptosis in cancer cells by interacting with specific proteins involved in cell division .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-thiadiazole
- 1,2,4-thiadiazole
- 1,2,5-thiadiazole
- 1,3,4-thiadiazole
Uniqueness
N-[(4-methylthiadiazol-5-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its specific structural features, such as the spiro linkage and the presence of the thiadiazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
